molecular formula C12H16O4 B8532989 1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanone

1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanone

Cat. No. B8532989
M. Wt: 224.25 g/mol
InChI Key: CMGMBXQIQCXCDX-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

Crude 1-[5-(tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanone (89 g, 0.40 mol) was dissolved in MeOH (500 mL) and treated with Amberlyst 15 (15 g) at rt. The reaction mixture was stirred at 35° C. for 1 h, cooled to rt and filtered over celite. Et3N (1 mL) was added and the mixture was evaporated to dryness. The residue was stripped with methylcyclohexane and 1-(5-hydroxymethyl-furan-2-yl)ethanone was obtained as a yellow oil that solidified on standing.
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][C:9]1[O:13][C:12]([C:14](=[O:16])[CH3:15])=[CH:11][CH:10]=1>CO>[OH:7][CH2:8][C:9]1[O:13][C:12]([C:14](=[O:16])[CH3:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=CC=C(O1)C(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
15
Quantity
15 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 35° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered over celite
ADDITION
Type
ADDITION
Details
Et3N (1 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC=C(O1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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